Cas no 100707-40-2 (2-Bromo-5-nitrobenzene-1-sulfonamide)

2-Bromo-5-nitrobenzene-1-sulfonamide is a halogenated nitroaromatic sulfonamide compound with applications in organic synthesis and pharmaceutical research. Its key structural features—a bromo substituent and a nitro group on the benzene ring—make it a versatile intermediate for further functionalization, particularly in electrophilic substitution and nucleophilic displacement reactions. The sulfonamide moiety enhances its utility in medicinal chemistry, where it may serve as a precursor for bioactive molecules. This compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings. Its well-defined reactivity profile allows for precise modifications, making it valuable for developing specialized derivatives in drug discovery and material science.
2-Bromo-5-nitrobenzene-1-sulfonamide structure
100707-40-2 structure
Product Name:2-Bromo-5-nitrobenzene-1-sulfonamide
CAS No:100707-40-2
MF:C6H5BrN2O4S
MW:281.083899259567
MDL:MFCD18392265
CID:4971765
PubChem ID:54595369
Update Time:2025-05-20

2-Bromo-5-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-nitrobenzenesulfonamide
    • 2-bromo-5-nitrobenzene-1-sulfonamide
    • GS0411
    • NE35930
    • 2-Bromo-5-nitrobenzene-1-sulfonamide
    • MDL: MFCD18392265
    • Inchi: 1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
    • InChI Key: QHNUANJNVBNJNC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1S(N)(=O)=O)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 320
  • XLogP3: 1
  • Topological Polar Surface Area: 114

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2-Bromo-5-nitrobenzene-1-sulfonamide Related Literature

Additional information on 2-Bromo-5-nitrobenzene-1-sulfonamide

2-Bromo-5-nitrobenzene-1-sulfonamide (CAS No. 100707-40-2): A Comprehensive Overview

2-Bromo-5-nitrobenzene-1-sulfonamide, a compound with the CAS registry number 100707-40-2, is an intriguing molecule that has garnered attention in various scientific domains. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research in recent years. The molecule consists of a benzene ring substituted with a bromine atom at position 2, a nitro group at position 5, and a sulfonamide group at position 1. These substituents contribute to its distinct chemical properties and potential applications.

The sulfonamide group, a key feature of this compound, plays a significant role in its reactivity and solubility. Sulfonamides are known for their ability to form hydrogen bonds, which enhances their solubility in polar solvents. This property makes 2-bromo-5-nitrobenzene-1-sulfonamide a valuable compound in pharmaceutical research, where solubility is often a critical factor. Recent studies have explored its potential as an intermediate in drug synthesis, particularly in the development of anti-inflammatory and anti-cancer agents.

The presence of the nitro group at position 5 introduces electron-withdrawing effects, which can influence the electronic properties of the benzene ring. This substitution pattern is known to enhance the stability of certain intermediates during chemical reactions. Researchers have utilized this compound in various coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom serves as a leaving group. The nitro group also contributes to the compound's ability to undergo redox reactions, making it a versatile building block in organic synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-bromo-5-nitrobenzene-1-sulfonamide. Quantum mechanical calculations have revealed that the sulfonamide group significantly stabilizes the molecule by delocalizing electrons through resonance effects. This stabilization not only enhances the compound's thermal stability but also influences its reactivity in various chemical transformations.

In terms of applications, 2-bromo-5-nitrobenzene-1-sulfonamide has shown promise in materials science. Its ability to form stable aromatic systems makes it a candidate for use in the synthesis of advanced materials such as conductive polymers and organic semiconductors. Recent research has focused on its role as a precursor in the preparation of novel materials with tailored electronic properties.

The bromine atom at position 2 is another critical feature of this compound. Bromine substitution is often exploited in medicinal chemistry for its ability to modulate pharmacokinetic properties such as absorption and metabolism. Studies have demonstrated that brominated derivatives of sulfonamides can exhibit improved bioavailability compared to their non-brominated counterparts.

Moreover, 2-bromo-5-nitrobenzene-1-sulfonamide has been investigated for its potential as an agrochemical agent. The nitro group's electron-withdrawing effects can enhance the compound's activity against certain pests and pathogens. Recent field trials have shown promising results in terms of efficacy and selectivity, suggesting that this compound could be developed into an environmentally friendly pesticide.

In conclusion, 2-bromo-5-nitrobenzene-1-sulfonamide (CAS No. 100707-40-2) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and agrochemistry. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in modern chemistry.

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